2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
Overview
Description
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a metabolite in the purine metabolism pathway. It is formed by the hydrolysis of guanosine triphosphate (GTP) by the enzyme GTP cyclohydrolase II . This compound plays a crucial role in the biosynthesis of riboflavin (vitamin B2) and other related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine involves multiple steps. Initially, GTP cyclohydrolase II hydrolyzes the 8,9 bond of GTP to form 2-amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one. This intermediate is then de-formylated by 2-amino-5-formylamino-6-ribosylaminopyrimidin-4(3H)-one 5’-monophosphate deformylase to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route described above can be adapted for large-scale production using biotechnological approaches, such as recombinant DNA technology to overexpress the necessary enzymes in microbial hosts.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine undergoes several types of chemical reactions, including:
Deamination: Catalyzed by diaminohydroxyphosphoribosylaminopyrimidine deaminase, converting it to 5-amino-6-(5-phosphoribosylamino)uracil.
Hydrolysis: The compound can be hydrolyzed to form various intermediates in the purine metabolism pathway.
Common Reagents and Conditions
Deamination: Requires the enzyme diaminohydroxyphosphoribosylaminopyrimidine deaminase and water (H₂O).
Hydrolysis: Typically involves water and specific enzymes that catalyze the reaction under physiological conditions.
Major Products Formed
5-Amino-6-(5-phosphoribosylamino)uracil: Formed through the deamination reaction.
Scientific Research Applications
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine has several scientific research applications:
Biochemistry: Studied as an intermediate in the purine metabolism pathway and its role in riboflavin biosynthesis.
Molecular Biology: Used to understand the enzymatic mechanisms involved in purine metabolism.
Industrial Biotechnology: Can be used in the production of riboflavin and related compounds through microbial fermentation processes.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the purine metabolism pathway. It is formed by the hydrolysis of GTP by GTP cyclohydrolase II and is further processed by other enzymes to produce riboflavin and related compounds . The molecular targets include various enzymes involved in the purine metabolism pathway, such as GTP cyclohydrolase II and diaminohydroxyphosphoribosylaminopyrimidine deaminase.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one: An intermediate in the synthesis of 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.
5-Amino-6-(5-phosphoribosylamino)uracil: A product formed from the deamination of this compound.
Uniqueness
This compound is unique due to its specific role in the purine metabolism pathway and its involvement in the biosynthesis of riboflavin. Its formation and subsequent reactions are catalyzed by specific enzymes, making it a critical intermediate in these biochemical processes .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O8P/c10-3-6(13-9(11)14-7(3)17)12-8-5(16)4(15)2(22-8)1-21-23(18,19)20/h2,4-5,8,15-16H,1,10H2,(H2,18,19,20)(H4,11,12,13,14,17)/t2-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCLRXKNJCOJD-UMMCILCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031465, DTXSID601146968 | |
Record name | 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73477-63-1 | |
Record name | 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73477-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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